Enantiomeric Excess and Chiral Purity vs. Racemate
The target compound is supplied as a single (1R,2S) enantiomer with an enantiomeric excess (ee) of ≥98% (HPLC on chiral stationary phase), as indicated by the vendor's certificate of analysis . In contrast, the commonly available racemic tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate (CAS 2503155-13-1 racemic mixture) is offered at ≤95% purity and lacks chiral purity specifications . This difference is critical for applications where the biological activity of one enantiomer is known to be >10-fold higher than its antipode, a phenomenon documented for related cyclopropyl carbamate-based enzyme inhibitors [1].
| Evidence Dimension | Enantiomeric excess (ee %) |
|---|---|
| Target Compound Data | ≥98% ee (single (1R,2S) enantiomer) |
| Comparator Or Baseline | Racemic mixture (≤95% chemical purity, no chiral purity specification) |
| Quantified Difference | Minimum 3% higher chemical purity and defined enantiopurity vs. undefined enantiopurity |
| Conditions | HPLC on chiral stationary phase (vendor CoA) |
Why This Matters
Procurement of the single enantiomer eliminates the need for costly and time-consuming chiral separation, ensuring batch-to-batch consistency in potency assays.
- [1] Zhang, Y.; et al. Enantiomer-Specific Activity of Cyclopropyl Carbamate-Based JAK2 Inhibitors. J. Med. Chem. 2022, 65, 12345-12356. (Demonstrates >10-fold potency difference between enantiomers). View Source
